PYBG

SNAP-tag Click Chemistry Bioconjugation

Unlike standard BG requiring de novo synthesis for each probe, PYBG's terminal alkyne enables rapid CuAAC conjugation with any azide-bearing fluorophore, biotin, or drug, accelerating SNAP-tag assay development. Verified DMSO solubility (6.25 mg/mL) ensures reproducible stock preparation.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
CAS No. 680622-71-3
Cat. No. B3356692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYBG
CAS680622-71-3
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC#CCOCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C16H15N5O2/c1-2-7-22-8-11-3-5-12(6-4-11)9-23-15-13-14(19-10-18-13)20-16(17)21-15/h1,3-6,10H,7-9H2,(H3,17,18,19,20,21)
InChIKeyLZDBKQCASZCNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYBG (CAS 680622-71-3): A Terminal Alkyne-Modified O6-Benzylguanine Precursor for SNAP-tag Fluorescent Labeling


PYBG (CAS: 680622-71-3) is a terminal alkyne-substituted derivative of O6-benzylguanine (BG) [1]. It belongs to the class of purine-based SNAP-tag substrates, functioning as a versatile precursor that can be facilely conjugated with various azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira coupling reactions [1]. This molecular architecture enables the modular, post-synthetic attachment of diverse fluorescent dyes, biotin, or other functional groups to generate customized SNAP-tag labeling probes, which subsequently bind specifically and efficiently to genetically encoded SNAP-tag fusion proteins in live cells [1].

Why PYBG (CAS 680622-71-3) Cannot Be Replaced by Generic O6-Benzylguanine in SNAP-tag Applications


Generic O6-benzylguanine (BG), while the archetypal substrate for the SNAP-tag protein labeling system, lacks the synthetic handle required for modular post-modification [1]. Without an orthogonal reactive group, each new SNAP-tag probe incorporating a different fluorophore or functional payload must be synthesized de novo through complex, multi-step organic chemistry [2]. In contrast, PYBG is pre-functionalized with a terminal alkyne moiety, providing a universal 'clickable' platform [1]. This single precursor enables researchers to rapidly conjugate virtually any azide-containing molecule—be it a commercial fluorescent dye, a PEG chain, or a drug—via efficient CuAAC click chemistry [1]. Substituting PYBG with standard BG eliminates this modular 'plug-and-play' capability, resulting in significantly longer, more costly, and less flexible probe development workflows [2].

Quantitative Differentiation Evidence for PYBG (CAS 680622-71-3) vs. Standard O6-Benzylguanine (BG)


PYBG vs. O6-Benzylguanine: A Single Synthetic Handle (Terminal Alkyne) Enables Modular Click Chemistry Functionalization

The primary structural differentiation of PYBG is the presence of a terminal alkyne group. This single chemical feature enables a 'click chemistry' conjugation strategy that is not possible with unmodified O6-benzylguanine (BG) [1]. While BG requires de novo synthesis for each new probe derivative, PYBG's alkyne acts as a universal reactive handle for rapid, modular conjugation to any azide-containing payload via CuAAC [1].

SNAP-tag Click Chemistry Bioconjugation

PYBG-Derived Probes Retain High Specificity for SNAP-tag in Live-Cell Imaging

The critical question for any SNAP-tag substrate is whether chemical modification (e.g., addition of the alkyne linker) impairs recognition by the protein tag. Published work demonstrates that fluorescent derivatives synthesized from the PYBG precursor retain the essential biological activity. The resulting probes, such as PYBG-BODIPY, specifically and efficiently label genetically encoded SNAP-tag fusion proteins expressed in live cells [1]. This confirms that the alkyne modification on the benzyl ring does not sterically hinder binding to the SNAP-tag active site [1].

SNAP-tag Live-cell Imaging Fluorescent Probe

Supplier-Reported Purity and Reproducibility Data for PYBG Procurement

To ensure batch-to-batch consistency in experimental workflows, high chemical purity is essential. PYBG is commercially available from multiple vendors with high reported purity levels. For example, one supplier (XcessBio) reports a purity of ≥98% , while another (HZBP) specifies a purity of 99.64% . These values provide procurement specialists and researchers with quantitative benchmarks for quality assurance and comparison between vendors.

Quality Control Purity Procurement

Defined Solubility Profile in DMSO Facilitates Standardized Stock Solution Preparation

Reliable and consistent solubilization is a prerequisite for reproducible in vitro assays. The solubility of PYBG in DMSO, a common solvent for cell biology experiments, has been established by multiple vendors, providing users with a reliable parameter for stock solution preparation. The compound has a reported solubility of 6.25 mg/mL in DMSO, which is equivalent to 20.21 mM , . This information is critical for avoiding solubility-related artifacts and ensuring accurate compound dosing.

Solubility Stock Solution Assay Preparation

Established Long-Term Storage Conditions Support Procurement and Inventory Planning

For laboratory procurement and inventory management, understanding compound stability under different storage conditions is essential. Vendor datasheets provide clear, actionable storage guidelines for PYBG. It is recommended to store the compound as a powder at -20°C, which provides a shelf life of up to 3 years , . For solution storage (e.g., in DMSO), -80°C is recommended, with a shelf life of 6 months . These data allow for efficient batch purchasing and planning of long-term experimental series.

Storage Stability Inventory Management

Key Applications for PYBG (CAS 680622-71-3) Supported by Quantitative Evidence


Modular Construction of Custom SNAP-tag Fluorescent Probes via Click Chemistry

This is the primary application for which PYBG is explicitly designed. Researchers can leverage the terminal alkyne group of PYBG [1] to create bespoke SNAP-tag probes by conjugating it with any commercially available azide-modified molecule (e.g., a fluorophore, biotin, or drug) via efficient CuAAC click chemistry [1]. This approach avoids the complex de novo synthesis required for each new SNAP-tag probe, significantly accelerating the development of novel imaging and biochemical tools [2].

High-Resolution Live-Cell Imaging of Genetically Tagged Proteins

PYBG serves as the precursor for generating high-performance SNAP-tag substrates for live-cell imaging. The resultant probes, such as PYBG-BODIPY, have been validated to specifically and efficiently label target SNAP-tag fusion proteins in living cells [1]. This application is critical for studying protein localization, trafficking, and dynamics in real-time with high specificity, a capacity supported by the retained biological activity of the PYBG core [1].

Bioconjugation and Protein Functionalization for in Vitro Assays

Beyond live-cell imaging, PYBG is a valuable reagent for in vitro protein labeling and functionalization. The ability to attach not just fluorophores, but also biotin, affinity tags, or other biochemical handles to the PYBG scaffold via click chemistry [1] allows for the precise modification of purified SNAP-tag fusion proteins. This is essential for developing pull-down assays, studying protein-protein interactions, or creating functionalized surfaces for biosensors.

Quality-Controlled Stock Solution Preparation for Reproducible Assays

The documented solubility of PYBG in DMSO (6.25 mg/mL, 20.21 mM) [1] and its defined storage conditions (powder at -20°C for 3 years) [2] provide a clear and reliable protocol for preparing and storing stock solutions. This application scenario is crucial for laboratories focused on high-throughput screening or longitudinal studies where assay reproducibility is paramount. Using the established parameters minimizes experimental variability arising from inconsistent compound handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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